(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
Description
(Z)-[(4-Bromophenyl)[2-(4-Chlorophenyl)cyclopropyl]methylidene]amino 3,4-Dichlorobenzoate is a halogenated organic compound featuring a complex stereochemical architecture. Key structural elements include:
- A 4-bromophenyl group attached to a cyclopropane ring bearing a 4-chlorophenyl substituent.
- A methylideneamino linker in the Z-configuration, critical for spatial orientation.
- A 3,4-dichlorobenzoate ester, contributing to lipophilicity and electronic properties.
Properties
IUPAC Name |
[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrCl3NO2/c24-16-6-1-14(2-7-16)22(19-12-18(19)13-3-8-17(25)9-4-13)28-30-23(29)15-5-10-20(26)21(27)11-15/h1-11,18-19H,12H2/b28-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKHIBPQGAAXJM-XAYXJRQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrCl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation. This mechanism is particularly relevant in cancers resistant to conventional therapies.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
- Case Study : In vitro tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to standard antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the bromine and chlorine substituents have been linked to enhanced potency and selectivity for target cells.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances lipophilicity, improving cell membrane penetration |
| Chlorine | Increases binding affinity to target proteins |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, including cyclization and functional group modifications. Researchers are exploring various derivatives to improve efficacy and reduce toxicity.
Synthetic Route Overview
- Starting Materials : Utilize commercially available aromatic compounds.
- Reactions : Employ methods such as nucleophilic substitution and cyclopropanation.
- Purification : Use chromatography techniques to isolate pure compounds.
Mechanism of Action
The mechanism of action of (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyclopropyl group can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: (Z)-[(4-Bromophenyl)[2-(4-Chlorophenyl)cyclopropyl]methylidene]amino 4-Fluorobenzoate (CAS 338415-62-6)
The closest analog identified in the evidence replaces the 3,4-dichlorobenzoate group with a 4-fluorobenzoate moiety. Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparison
*Inferred trends based on halogen substitution.
Key Differences:
Electronic Effects : Chlorine’s stronger electron-withdrawing nature may alter reactivity or binding interactions in biological targets compared to fluorine.
Stereochemical Impact : The Z-configuration in both compounds ensures consistent spatial alignment, but bulkier Cl substituents could influence conformational flexibility.
Broader Comparison with Halogenated Benzoate Derivatives
While direct data on other analogs (e.g., 4-chloro or 3-chloro derivatives) are absent, general trends for halogenated compounds can be extrapolated:
- Bioactivity : Fluorine often improves metabolic stability and bioavailability in pharmaceuticals, whereas chlorine may enhance binding affinity due to stronger van der Waals interactions .
- Synthesis Complexity : Introducing multiple halogens (e.g., 3,4-dichloro) increases synthetic challenges, including regioselectivity and purification hurdles.
Methodological Considerations for Similarity Assessment
As highlighted in , compound similarity is evaluated using:
- Structural Fingerprints (e.g., Tanimoto coefficient): Quantifies overlap in functional groups.
- Pharmacophore Modeling : Assesses 3D alignment of bioactive features.
- Physicochemical Profiling : Compares logP, solubility, and molecular weight.
For the target compound and its 4-fluoro analog, structural fingerprints would show high similarity (~80–90%) due to shared core motifs, but significant divergence in bioactivity could arise from halogen-specific effects .
Biological Activity
(Z)-[(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- CAS Number: 338415-64-8
- Molecular Formula: C23H15BrCl3NO2
Its structure features a cyclopropyl group, bromine and chlorine substituents, and an amino linkage, which contribute to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Lung Cancer Cells: The compound showed significant cytotoxicity towards A549 lung cancer cells, with IC50 values indicating effective concentration levels for inhibiting cell growth.
- Breast Cancer Cells: Similar effects were observed in MCF-7 breast cancer cells, suggesting a broad spectrum of activity against different cancer types.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation: It interferes with the cell cycle, leading to apoptosis in cancer cells.
- Induction of Oxidative Stress: The compound increases reactive oxygen species (ROS) levels within the cells, contributing to cell death.
- Targeting Specific Pathways: It may modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.
Case Studies
-
Study on Lung Cancer:
- A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of lung cancer. The study highlighted the compound's potential as a lead candidate for further development in lung cancer therapy.
-
Breast Cancer Study:
- Another investigation focused on MCF-7 cells revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation. This study underscored the importance of further exploring this compound's role in breast cancer treatment.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 12.5 | Induces apoptosis and inhibits proliferation |
| Anticancer | MCF-7 (Breast Cancer) | 10.0 | Increases ROS levels and activates caspases |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate?
- Methodology : Multi-step synthesis is typically required, starting with cyclopropane ring formation via [2+1] cycloaddition between a 4-chlorostyrene derivative and a carbene precursor. Subsequent Suzuki-Miyaura coupling can introduce the 4-bromophenyl group (analogous to methods in for aryl-substituted benzoates). Esterification of the intermediate with 3,4-dichlorobenzoic acid chloride under anhydrous conditions (e.g., using pyridine as a catalyst) is critical. Purification via column chromatography with gradients of ethyl acetate/hexane (7:3 to 1:1) ensures high purity (>95%), verified by HPLC and H/C NMR (see protocols in ).
Q. How to characterize the stereochemistry of the Z-isomer in this compound?
- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry (as demonstrated in for structurally related benzoates). For solution-phase analysis, nuclear Overhauser effect spectroscopy (NOESY) can identify spatial proximity between the cyclopropyl methylidene proton and the 4-bromophenyl group. Circular dichroism (CD) spectroscopy may further resolve chiral centers if applicable.
Q. What stability considerations are critical for storing this compound during experiments?
- Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation of the bromophenyl and chlorophenyl groups. Monitor degradation via LC-MS every 2–4 weeks; degradation products often include hydrolyzed benzoic acid derivatives (see thermal stability protocols in ).
Advanced Research Questions
Q. How to resolve contradictions in degradation pathway studies under varying pH conditions?
- Methodology : Use controlled pH buffers (pH 2–12) and track degradation kinetics via time-resolved LC-MS. For conflicting data, apply principal component analysis (PCA) to distinguish pH-dependent vs. temperature-dependent pathways. Replicate experiments with isotopically labeled analogs (e.g., C-cyclopropyl) to trace bond cleavage mechanisms (refer to and for degradation analysis frameworks).
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for reactions at the cyclopropane ring or ester group. Compare with experimental kinetic data (e.g., from stopped-flow spectroscopy) to validate computational models. Software like Discovery Studio ( ) can simulate steric effects of the 3,4-dichlorobenzoate moiety on reaction accessibility.
Q. How to design experiments to differentiate between π-π stacking and halogen bonding in crystal packing?
- Methodology : Co-crystallize the compound with halogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) and analyze crystal structures using Mercury software. Compare intermolecular distances (halogen bonds: 3.0–3.5 Å; π-π interactions: 3.5–4.0 Å) and angle geometries. Synchrotron XRD data ( ) provide high-resolution insights into packing motifs.
Q. What strategies mitigate interference from organic matrix effects in environmental sample analysis?
- Methodology : Employ matrix-matched calibration curves using sewage sludge or sediment extracts spiked with the compound. Validate recovery rates (80–120%) via standard addition methods. For complex matrices, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to isolate target ions (as in for phenolic compounds).
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodology : Re-evaluate assay conditions (e.g., solvent polarity affecting solubility) and confirm compound purity via F NMR (if fluorinated analogs exist). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance). Meta-analysis of dose-response curves (logEC values) can identify outliers due to aggregation artifacts (see for quality assessment frameworks).
Q. Why do thermal stability studies show variability in decomposition temperatures?
- Methodology : Differential scanning calorimetry (DSC) under controlled heating rates (5–10°C/min) reduces artifacts. Variability often arises from residual solvents (e.g., DMSO) acting as catalysts. Thermogravimetric analysis (TGA) coupled with FT-IR identifies volatile degradation products (e.g., HCl or HBr release) ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
